Senecivernine-N-oxide 100 microg/mL in Water

Description

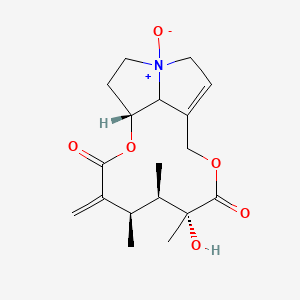

Senecivernine-N-oxide is a naturally occurring organic compound, specifically a pyrrolizine alkaloid. It is often found in certain plants, such as those in the genus Senecio. The compound is typically available as a solution in water at a concentration of 100 micrograms per milliliter. It has a molecular formula of C18H25NO6 and a molecular weight of 351.39 g/mol .

Propriétés

Formule moléculaire |

C18H25NO6 |

|---|---|

Poids moléculaire |

351.4 g/mol |

Nom IUPAC |

(1R,5R,6R,7R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H25NO6/c1-10-11(2)16(20)25-14-6-8-19(23)7-5-13(15(14)19)9-24-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3/t10-,12+,14+,15?,18+,19?/m0/s1 |

Clé InChI |

GDDNFNQRHNCJAZ-AVBLOHTQSA-N |

SMILES isomérique |

C[C@@H]1[C@H]([C@@](C(=O)OCC2=CC[N+]3(C2[C@@H](CC3)OC(=O)C1=C)[O-])(C)O)C |

SMILES canonique |

CC1C(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC(=O)C1=C)[O-])(C)O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Senecivernine-N-oxide generally involves the extraction of the parent compound, Senecivernine, from natural sources followed by oxidation. The oxidation process can be carried out using various oxidizing agents under controlled conditions to ensure the formation of the N-oxide derivative .

Industrial Production Methods

Industrial production of Senecivernine-N-oxide typically involves large-scale extraction from plants, followed by chemical synthesis to achieve the desired purity and concentration. The process requires stringent quality control measures to ensure the consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Senecivernine-N-oxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent alkaloid, Senecivernine.

Substitution: Various substitution reactions can occur, especially at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

Applications De Recherche Scientifique

Senecivernine-N-oxide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Senecivernine-N-oxide involves its interaction with cellular components, leading to various biological effects. It primarily targets the liver, where it can cause hepatotoxicity by forming reactive metabolites that bind to cellular macromolecules, leading to cell damage and death . The compound also interferes with the digestive system of herbivores, causing symptoms like vomiting and diarrhea, which helps protect the plants from being eaten .

Comparaison Avec Des Composés Similaires

Similar Compounds

Senecivernine: The parent compound of Senecivernine-N-oxide, which lacks the N-oxide functional group.

Seneciphylline-N-oxide: Another pyrrolizine alkaloid N-oxide with similar chemical properties.

Lasiocarpine-N-oxide: A related compound with similar biological activity and applications.

Uniqueness

Senecivernine-N-oxide is unique due to its specific structure and the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. Its ability to form reactive metabolites and its natural occurrence in pest-resistant plants make it particularly interesting for research and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.